molecular formula C9H8N4O2 B13426119 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid

Katalognummer: B13426119
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: HBNPWFULCXYJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the general formula RHC=N-R1, where R and R1 can be alkyl, aryl, or heterocyclic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. In this case, the primary amine is 2-cyanohydrazine, and the carbonyl compound is 4-formylbenzoic acid. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as higher yields, shorter reaction times, and reduced environmental impact. This method involves the use of solvent-free conditions and microwave irradiation to facilitate the condensation reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential microbial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is unique due to the presence of the cyanohydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C9H8N4O2

Molekulargewicht

204.19 g/mol

IUPAC-Name

4-[(2-cyanohydrazinyl)methylideneamino]benzoic acid

InChI

InChI=1S/C9H8N4O2/c10-5-12-13-6-11-8-3-1-7(2-4-8)9(14)15/h1-4,6,12H,(H,11,13)(H,14,15)

InChI-Schlüssel

HBNPWFULCXYJTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)N=CNNC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.